molecular formula C20H26N2O6S B613723 Boc-cys(mbzl)-osu CAS No. 140842-91-7

Boc-cys(mbzl)-osu

Cat. No. B613723
CAS RN: 140842-91-7
M. Wt: 422.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-cys(mbzl)-osu is a novel synthetic peptide that has recently been developed for use in laboratory experiments. This peptide is unique in that it has a wide range of applications in the field of biochemistry and physiology.

Scientific Research Applications

Peptide Synthesis

Boc-Cys(Mbzl)-OSu is often used in peptide synthesis . The Boc (tert-butoxycarbonyl) group is a protective group used in organic synthesis. In the context of peptide synthesis, it protects the amino group of the cysteine. The Mbzl (4-methylbenzyl) group protects the thiol group of the cysteine .

Protein Science

The compound plays a significant role in protein science . The protecting groups allow for the selective modification of proteins, enabling the study of protein function, interactions, and stability .

Development of Therapeutics

The ability to selectively modify proteins has implications in the development of therapeutics . For instance, it can be used to attach drugs to specific sites on a protein, creating a targeted therapy .

Bioconjugation

Boc-Cys(Mbzl)-OSu can be used in bioconjugation, a process that involves attaching biological molecules to other substances . This has applications in creating biosensors, developing novel biomaterials, and studying biological systems .

Chemical Biology

In the field of chemical biology, Boc-Cys(Mbzl)-OSu can be used to study biological processes at the molecular level . For example, it can be used to label proteins with fluorescent tags, allowing researchers to visualize and track these proteins in cells .

Solid Phase Peptide Synthesis

Boc-Cys(Mbzl)-OSu is used in solid phase peptide synthesis . This method allows for the efficient and rapid synthesis of peptides, which can be used in the study of protein structure and function, as well as in the development of peptide-based drugs .

Mechanism of Action

Target of Action

Boc-Cys(Mbzl)-Osu is a derivative of the amino acid cysteine, with a protective group attached to it . The primary target of this compound is the cysteine residues in proteins and peptides . Cysteine residues play a crucial role in protein structure and function, as they can form disulfide bonds that contribute to the three-dimensional structure of proteins .

Mode of Action

Boc-Cys(Mbzl)-Osu interacts with its targets (cysteine residues) by forming a covalent bond with the sulfur atom of the cysteine residue . This interaction results in the introduction of the cysteine residue into the peptide or protein during the process of solid-phase peptide synthesis .

Biochemical Pathways

The introduction of cysteine residues by Boc-Cys(Mbzl)-Osu affects the biochemical pathways involving protein synthesis and folding . The downstream effects include the formation of disulfide bonds, which are crucial for the correct folding and stability of many proteins .

Result of Action

The result of Boc-Cys(Mbzl)-Osu’s action is the successful incorporation of cysteine residues into peptides or proteins . This can have various molecular and cellular effects, depending on the specific function of the peptide or protein. For example, the introduction of cysteine can enable the formation of disulfide bonds, which can influence the activity, stability, and three-dimensional structure of the protein .

Action Environment

The action, efficacy, and stability of Boc-Cys(Mbzl)-Osu can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the presence of other reactive groups can also influence the selectivity and outcome of the reaction .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S/c1-13-5-7-14(8-6-13)11-29-12-15(21-19(26)27-20(2,3)4)18(25)28-22-16(23)9-10-17(22)24/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFQOBMHSNDOP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cys(mbzl)-osu

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